(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral compound with significant interest in various fields of scientific research This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric synthesis of quaternary trifluoromethyl α-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement . This method utilizes iridium catalysts to achieve high yields and excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and nitrile groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Celecoxib: A painkiller with a trifluoromethyl group.
Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.
Uniqueness
What sets (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile apart from these compounds is its unique combination of functional groups and chiral center, which confer distinct reactivity and biological activity. The presence of the chloro group and the nitrile group, in particular, provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C10H8ClF3N2 |
---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
SDARPCQBQJCNGB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.